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Compound of Interest

Compound Name:

1-[4-

(Trifluoromethyl)phenyl]propan-1-

ol

Cat. No.: B1352478 Get Quote

CAS Number: 67081-98-5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and spectral characterization of 1-[4-(Trifluoromethyl)phenyl]propan-1-
ol. The inclusion of a trifluoromethyl group on the phenyl ring significantly influences the

molecule's electronic properties and lipophilicity, making it a compound of interest in medicinal

chemistry and as a building block in the synthesis of complex organic molecules.[1][2]

Physicochemical and Safety Data
1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a secondary alcohol featuring a propyl chain and

a benzene ring substituted with a trifluoromethyl group at the para position. This substitution is

known to enhance metabolic stability and binding affinity in drug candidates.[2]

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 67081-98-5

Molecular Formula C₁₀H₁₁F₃O PubChem[3]

Molecular Weight 204.19 g/mol PubChem[3]

Appearance
Not specified; likely a liquid or

low-melting solid
General chemical knowledge

Storage Temperature
2-8°C under an inert

atmosphere
Supplier Data[4]

Table 2: Safety and Hazard Information

Hazard Statement GHS Code Description

Skin Irritation H315 Causes skin irritation.

Serious Eye Irritation H319 Causes serious eye irritation.

Respiratory Irritation H335
May cause respiratory

irritation.

Source: SynQuest Labs Safety

Data Sheet

Synthesis Protocols
The synthesis of 1-[4-(trifluoromethyl)phenyl]propan-1-ol can be achieved through two

primary and reliable synthetic routes: the Grignard reaction utilizing an organomagnesium

reagent, or the reduction of the corresponding ketone.

Method 1: Grignard Reaction
This method involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 4-

(trifluoromethyl)benzaldehyde. The ethyl Grignard reagent, ethylmagnesium bromide, is a

common choice for this transformation.
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Experimental Protocol:

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen

or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to

activate the magnesium surface. Prepare a solution of bromoethane (1.1 equivalents) in

anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromoethane

solution to the magnesium. Once the reaction initiates (indicated by heat evolution and

bubbling), add the remaining bromoethane solution dropwise at a rate that maintains a

gentle reflux. After the addition is complete, continue stirring until the magnesium is

consumed.

Reaction with Aldehyde: Cool the freshly prepared ethylmagnesium bromide solution to 0°C

in an ice bath. Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous diethyl

ether or THF and add it dropwise to the Grignard reagent via the dropping funnel,

maintaining the temperature below 10°C.

Workup: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 30-60 minutes. Quench the reaction by slowly adding a

saturated aqueous solution of ammonium chloride (NH₄Cl) with cooling.

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent

and concentrate the solvent under reduced pressure using a rotary evaporator. The crude

product can then be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Grignard Synthesis Workflow
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Caption: Workflow for the synthesis via Grignard reaction.
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Method 2: Reduction of Ketone
This approach involves the reduction of the ketone precursor, 1-[4-

(trifluoromethyl)phenyl]propan-1-one, to the desired secondary alcohol using a mild reducing

agent like sodium borohydride (NaBH₄). This method is often preferred for its operational

simplicity and high selectivity for carbonyl groups.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one

(1.0 equivalent) in a suitable protic solvent such as methanol (MeOH) or ethanol (EtOH).

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 to

1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to

manage any effervescence.

Monitoring: After the addition is complete, allow the reaction to stir at room temperature.

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting

ketone is fully consumed.

Workup: Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1N HCl)

or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C to neutralize excess

NaBH₄ and decompose the borate ester intermediate.

Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the

aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate to yield the crude product. Further purification can be achieved by column

chromatography if necessary.

Diagram 2: Ketone Reduction Workflow
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Caption: Workflow for the synthesis via ketone reduction.

Spectroscopic Characterization
Detailed spectral analysis is crucial for the structural confirmation of the synthesized

compound. While a comprehensive public dataset for this specific molecule is not readily

available, the expected spectral characteristics can be predicted based on its structure and

data from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Technique Expected Characteristics

¹H NMR

- Aromatic Protons (Ar-H): Two doublets in the

range of δ 7.4-7.7 ppm, characteristic of a para-

substituted benzene ring. - Methine Proton (-

CHOH): A triplet or quartet around δ 4.7-5.0

ppm. - Methylene Protons (-CH₂-): A multiplet

(quartet of doublets or similar) in the range of δ

1.6-1.9 ppm. - Methyl Protons (-CH₃): A triplet

around δ 0.9-1.1 ppm. - Hydroxyl Proton (-OH):

A broad singlet, variable chemical shift.

¹³C NMR

- Aromatic Carbons: Signals between δ 125-148

ppm. The carbon bearing the CF₃ group will

appear as a quartet due to C-F coupling. -

Trifluoromethyl Carbon (-CF₃): A quartet around

δ 124 ppm (¹JC-F ≈ 272 Hz). - Methine Carbon

(-CHOH): A signal around δ 70-75 ppm. -

Methylene Carbon (-CH₂-): A signal around δ

30-35 ppm. - Methyl Carbon (-CH₃): A signal

around δ 10-15 ppm.

IR Spectroscopy

- O-H Stretch (Alcohol): A strong, broad band in

the region of 3200-3600 cm⁻¹. - C-H Stretch

(Aromatic): Peaks slightly above 3000 cm⁻¹. -

C-H Stretch (Aliphatic): Peaks in the 2850-3000

cm⁻¹ region. - C=C Stretch (Aromatic): Peaks

around 1600 cm⁻¹ and 1450-1500 cm⁻¹. - C-F

Stretch: Strong absorptions in the 1000-1350

cm⁻¹ region. - C-O Stretch (Secondary Alcohol):

A strong band around 1100-1125 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 204. - Key

Fragments: Loss of an ethyl group ([M-29]⁺) to

give a peak at m/z = 175. Loss of water ([M-

18]⁺) is also possible for alcohols. Further

fragmentation of the aromatic ring and side

chain would be expected.
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Applications in Research and Drug Development
Currently, there is limited publicly available information detailing specific biological activities or

established signaling pathway interactions for 1-[4-(Trifluoromethyl)phenyl]propan-1-ol itself.

However, compounds with the (trifluoromethyl)phenyl moiety are of significant interest in

medicinal chemistry. The trifluoromethyl group is a bioisostere for other groups and can

enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

[1][2]

This compound serves as a valuable chiral intermediate for the synthesis of more complex,

biologically active molecules. For instance, derivatives of similar structures have been

evaluated for various therapeutic applications, including as potential antifungal agents or

receptor antagonists.[5][6] Its utility lies in providing a foundational scaffold that can be further

elaborated to target specific biological pathways.

Given the absence of a defined signaling pathway for the title compound, a logical diagram

representing its role as a synthetic intermediate is presented below.

Diagram 3: Role as a Synthetic Intermediate
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Caption: Use in the synthetic pathway to an active molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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